molecular formula C9H7BrF2N2O B12840837 4-Bromo-6-(2,2-difluoroethoxy)-1H-benzimidazole

4-Bromo-6-(2,2-difluoroethoxy)-1H-benzimidazole

Katalognummer: B12840837
Molekulargewicht: 277.07 g/mol
InChI-Schlüssel: SCHRPUOJJZBCLX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-6-(2,2-difluoroethoxy)-1H-benzimidazole is a chemical compound with a molecular formula of C9H6BrF2N2O It is a derivative of benzimidazole, which is a heterocyclic aromatic organic compound

Vorbereitungsmethoden

The synthesis of 4-Bromo-6-(2,2-difluoroethoxy)-1H-benzimidazole typically involves several steps, including the bromination of benzimidazole and the introduction of the difluoroethoxy group. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

4-Bromo-6-(2,2-difluoroethoxy)-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can lead to the removal of the bromine atom or other functional groups.

    Substitution: The bromine atom can be substituted with other groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

4-Bromo-6-(2,2-difluoroethoxy)-1H-benzimidazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-Bromo-6-(2,2-difluoroethoxy)-1H-benzimidazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

4-Bromo-6-(2,2-difluoroethoxy)-1H-benzimidazole can be compared with other similar compounds, such as:

    4-Bromo-6-(2,2-difluoroethoxy)pyrimidine: This compound has a similar structure but differs in the heterocyclic ring.

    Fluorinated Quinolines: These compounds also contain fluorine atoms and have applications in medicine and industry

Eigenschaften

Molekularformel

C9H7BrF2N2O

Molekulargewicht

277.07 g/mol

IUPAC-Name

4-bromo-6-(2,2-difluoroethoxy)-1H-benzimidazole

InChI

InChI=1S/C9H7BrF2N2O/c10-6-1-5(15-3-8(11)12)2-7-9(6)14-4-13-7/h1-2,4,8H,3H2,(H,13,14)

InChI-Schlüssel

SCHRPUOJJZBCLX-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C2=C1NC=N2)Br)OCC(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.